molecular formula C9H13NO B3037725 3-(3-Aminopropyl)phenol CAS No. 56522-50-0

3-(3-Aminopropyl)phenol

Cat. No.: B3037725
CAS No.: 56522-50-0
M. Wt: 151.21 g/mol
InChI Key: QLRBBFCAMQQYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 3-aminopropyl chain at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Aminopropyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable aminopropyl reagent. For example, meta-bromophenol can be reacted with 3-aminopropylamine under basic conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. One such method includes the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia, and hydrobromic acid . This method is advantageous due to its relatively high yield and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminopropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinones and hydroquinones.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-(3-Aminopropyl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

    Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.

    3-Aminophenol: Similar structure but with the amino group directly attached to the benzene ring.

    4-(3-Aminopropyl)phenol: Similar structure but with the 3-aminopropyl group at the para position.

Uniqueness: 3-(3-Aminopropyl)phenol is unique due to the specific positioning of the 3-aminopropyl group, which influences its reactivity and interaction with biological targets. This positional difference can lead to distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

3-(3-aminopropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRBBFCAMQQYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Aminopropyl)phenol
Reactant of Route 2
3-(3-Aminopropyl)phenol
Reactant of Route 3
3-(3-Aminopropyl)phenol
Reactant of Route 4
Reactant of Route 4
3-(3-Aminopropyl)phenol
Reactant of Route 5
Reactant of Route 5
3-(3-Aminopropyl)phenol
Reactant of Route 6
Reactant of Route 6
3-(3-Aminopropyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.